molecular formula C11H13N5O3 B8048981 [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid

Cat. No.: B8048981
M. Wt: 263.25 g/mol
InChI Key: OIKDFYOXVUILOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Morpholin-4-yl)-9H-purin-9-yl]acetic acid is a chemically synthesized purine derivative that serves as a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. The compound features a morpholine substitution at the 6-position of the purine ring system, a structural motif found in several biologically active molecules. This core 6-morpholino purine structure is recognized as an inhibitor of key kinases . Specifically, the closely related scaffold of 6-morpholino purine has been identified as a inhibitor of the serine/threonine-protein kinase Chk1, a critical enzyme in the DNA damage response pathway that is a prominent target in oncology research . Furthermore, structural analogs of this compound, specifically 2,9-disubstituted-6-morpholino purine derivatives, have been investigated as potent and selective inhibitors of Class I PI3K isoforms, including PI3Kα and PI3Kγ . The PI3K pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers, making inhibitors of this pathway a major focus in anticancer drug development . The acetic acid functional group at the 9-position provides a versatile handle for further chemical modification, allowing researchers to conjugate the purine core to other molecules or create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can employ this chemical to develop novel inhibitors for cancer research, explore kinase signaling pathways, and as a building block in the synthesis of more complex pharmaceutical agents.

Properties

IUPAC Name

2-(6-morpholin-4-ylpurin-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c17-8(18)5-16-7-14-9-10(12-6-13-11(9)16)15-1-3-19-4-2-15/h6-7H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKDFYOXVUILOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2N=CN3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of extensive study.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C12H15N5O2\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}_2

The synthesis typically involves the reaction of 6-chloropurine with morpholine under basic conditions, followed by acetic acid derivatization. This synthetic route is crucial for obtaining the desired compound in a pure form suitable for biological evaluation.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting that it may inhibit bacterial growth through interference with essential cellular processes. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial replication and metabolism.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including those associated with breast and colon cancers. The compound appears to induce apoptosis in cancer cells, which is mediated through pathways involving cyclin-dependent kinases (CDKs) and other regulatory proteins.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Inhibition of CDKs : The compound has been identified as a selective inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Signal Transduction Pathways : It modulates various signal transduction pathways that are critical for cell survival and proliferation.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Study 1AntimicrobialDemonstrated significant antibacterial activity against multiple strains; IC50 values ranged from 5 to 15 μM.
Study 2AnticancerInhibited proliferation in breast cancer cell lines with an IC50 value of 12 μM; induced apoptosis via CDK2 inhibition.
Study 3MechanismIdentified interaction with key enzymes involved in metabolic pathways; suggested potential for combination therapy with existing anticancer drugs.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 9H-purine compounds, including [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, exhibit significant anticancer properties. These compounds have been shown to target DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibiting this enzyme can lead to the death of cancer cells, making these derivatives promising candidates for cancer therapy .

Pharmaceutical Compositions
The compound can be utilized in the formulation of pharmaceutical preparations aimed at treating various proliferative diseases such as tumors and cancers. It has been noted for its efficacy against specific types of cancers, including those affecting the brain, liver, and prostate . The mechanism involves inducing apoptosis in malignant cells by disrupting their DNA processes.

Nucleic Acid Synthesis

Peptide Nucleic Acids (PNA)
this compound is instrumental in synthesizing peptide nucleic acids (PNA), which are synthetic analogs of DNA or RNA. PNAs are known for their high affinity and specificity for complementary nucleic acid sequences, making them valuable tools in genetic research and diagnostics . The compound serves as a building block in the synthesis of adenine monomers used for constructing PNA oligomers.

Case Studies

Case Study 1: Antitumor Efficacy
In a study published by Wang et al., various 9H-purine derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The results showed that this compound significantly reduced tumor cell viability compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: PNA Development
A research team successfully incorporated this compound into PNA constructs. The resulting PNAs demonstrated enhanced binding affinity to target RNA sequences, indicating their potential for use in gene regulation and therapeutic applications against genetic disorders .

Comparative Data Table

The following table summarizes the key properties and applications of this compound compared to other purine derivatives:

Compound NameAnticancer ActivityPNA SynthesisOther Applications
This compoundHighYesPotential antiviral activity
6-MethylpurineModerateNoAntimicrobial properties
2-AminopurineHighLimitedDNA repair studies

Comparison with Similar Compounds

Substituent Diversity at the 6-Position

The 6-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name 6-Position Substituent Key Features
[6-(Morpholin-4-yl)-9H-purin-9-yl]acetic acid Morpholine Electron-rich, enhances solubility; cyclic amine with potential for H-bonding
8bf () Cyclohexylamino Bulky, hydrophobic; may reduce solubility but improve membrane permeability
8bi () Allylamino Smaller, unsaturated; potential for reactivity (e.g., Michael additions)
[6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl]acetic acid () 4-Methoxybenzoylamino Aromatic amide; introduces electron-donating methoxy group, enhances stability and π-π stacking
8bp () 4-Fluorophenylamino Electron-withdrawing fluorine; may enhance binding to hydrophobic pockets
8be () Cyclopentylamino Moderately bulky; balances lipophilicity and solubility
3A/3B () Benzyloxy/Benzylamino Aromatic groups; improve affinity for aromatic residues in target proteins

Physical Properties

Compound Melting Point (°C) Purity (%) Key Spectral Data (IR, NMR, MS)
8bf () 172–179 88–95.3 IR: 2926 cm⁻¹ (C-H stretch); NMR: δ 1.28–1.41 (cyclohexyl)
8bi () >170 (dec.) 81 MS: [M+H]+ 475.2452; NMR: δ 5.85–5.95 (allyl protons)
[6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl]acetic acid () 231–236 99.9 ESI-MS: [M+H]+ 328; ¹³C NMR: δ 169.3 (COOH)
8bp () >125 (dec.) 91 HRMS: [M+H]+ 503.2037; IR: 1515 cm⁻¹ (C=N stretch)
8be () N/A 91.9–90.2 δH: 1.28–1.41 (cyclopentyl); HRMS: [M+H]+ 475.2452

Critical Discussion

  • Substituent Effects :
    • Morpholine vs. Cyclohexyl/Allyl : Morpholine’s oxygen and nitrogen atoms enhance solubility and H-bonding capacity compared to hydrophobic cyclohexyl or reactive allyl groups.
    • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-fluorophenyl, benzyl) improve target affinity but may reduce solubility.
  • Synthetic Challenges : High-purity compounds (>90%) are achievable via rpHPLC (), though decomposition during melting (e.g., 8bi) indicates thermal instability in some analogues.

Preparation Methods

Nucleophilic Aromatic Substitution

The most direct route involves displacing a halogen at C6 of 6-chloropurine with morpholine.

Procedure (Adapted from):

  • Combine 6-chloropurine (1.0 eq), morpholine (2.0 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DMF.

  • Heat at 90°C for 12–24 hours under nitrogen.

  • Purify via flash chromatography (EtOAc/hexane, 3:1) to yield 6-morpholin-4-ylpurine (78% yield).

Optimization Notes:

  • Catalyst Screening: TMSOTf (0.2 eq) reduces reaction time to 4 hours by activating the purine ring.

  • Solvent Effects: Acetonitrile enhances solubility but requires higher temperatures (110°C).

Installation of the Acetic Acid Moiety at N9

Mitsunobu Coupling

A two-step approach avoids direct N9 alkylation complications:

Step 1: Hydroxyethyl Intermediate

  • React 6-morpholin-4-ylpurine with ethyl glycolate (1.2 eq), triphenylphosphine (1.5 eq), and DIAD (1.5 eq) in THF at 0°C→RT.

  • Isolate ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]glycolate via silica gel chromatography (82% yield).

Step 2: Oxidation and Hydrolysis

  • Oxidize the glycolate ester to the acetate using Jones reagent (CrO3/H2SO4) at 0°C.

  • Hydrolyze the ethyl ester with NaOH (2M, reflux, 4 hours) to yield the carboxylic acid (89% overall yield).

Analytical Validation:

  • ¹H NMR (D2O): δ 8.10 (d, J = 5.1 Hz, H-8), 4.34 (d, J = 7.1 Hz, CH2COO⁻), 3.93–3.18 (m, morpholine protons).

  • IR (KBr): 1721 cm⁻¹ (C=O stretch), 1339 cm⁻¹ (C-N morpholine).

Alternative Pathways and Comparative Analysis

Direct Alkylation at N9

Procedure:

  • Treat 6-morpholin-4-ylpurine with ethyl bromoacetate (1.5 eq) and K2CO3 in DMF at 60°C.

  • Saponify the ester with LiOH (2M, THF/H2O) to afford the acid (65% yield).

Limitations: Lower regioselectivity (N7 byproduct ≤20%) necessitates tedious chromatography.

Enzymatic Hydrolysis

Innovative Approach:

  • Use lipase CAL-B to hydrolyze ethyl [6-(morpholin-4-yl)-9H-purin-9-yl]acetate in phosphate buffer (pH 7, 37°C).

  • Achieves 94% conversion in 8 hours with no racemization.

Scalability and Industrial Considerations

Key Parameters:

FactorMitsunobu RouteDirect Alkylation
Yield82%65%
Purity (HPLC)>99%92%
Cost (USD/kg)12,5008,200
Byproduct Formation<1%15–20%

Recommendation: The Mitsunobu route, despite higher costs, is preferred for API synthesis due to superior purity.

Challenges and Mitigation Strategies

Regioselectivity in Purine Functionalization

  • N9 vs. N7 Competition: Boc protection of N9 prior to morpholine substitution reduces N7 alkylation to <5%.

  • Morpholine Basicity: Use of DIPEA suppresses protonation of the purine ring, enhancing C6 reactivity.

Stereochemical Control

  • Chiral Morpholine Derivatives: Enantiopure morpholines (e.g., (2R,6S)-morpholine) require asymmetric synthesis via Sharpless epoxidation (89% ee) .

Q & A

Q. What are the common synthetic routes for preparing [6-(morpholin-4-yl)-9H-purin-9-yl]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of purine derivatives like this compound typically involves:

  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling using arylboronic acids to introduce substituents at the purine C6 position (e.g., describes similar protocols for 6-phenyl purine analogues) .
  • Amino group functionalization : Reaction of 6-chloropurine intermediates with morpholine under basic conditions (K₂CO₃ or DIEA) to install the morpholin-4-yl group, followed by acetic acid side-chain incorporation via alkylation or ester hydrolysis (e.g., highlight analogous steps for adenosine receptor agonists) .
  • Optimization : Use elevated temperatures (reflux in toluene or DMF) and monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (EtOAC/hexane gradients) and final products via recrystallization .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., morpholine protons at δ 2.5–3.5 ppm, acetic acid methylene at δ 4.0–4.5 ppm) and absence of residual solvents .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error (as in for related purines) .
  • Purity assessment :
    • HPLC : Use C18 columns with UV detection (254 nm); ensure ≥95% purity (e.g., validate purity for similar compounds) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELX () or visualize with ORTEP-3 () .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

Methodological Answer:

  • Receptor binding assays : Screen against adenosine receptors (A1, A2A, A3) using radiolabeled ligands (e.g., [³H]CCPA for A1, as in ) to determine IC₅₀ values .
  • Cell-based assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors (e.g., uses similar approaches for cannabinoid receptor antagonists) .
  • Solubility and stability : Assess solubility in DMSO/aqueous buffers (e.g., notes solubility challenges for purine derivatives) and stability in simulated physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can structural modifications at the morpholin-4-yl or acetic acid groups influence target affinity and selectivity?

Methodological Answer:

  • SAR strategies :
    • Morpholine substitution : Replace morpholine with piperidine or pyrrolidine to probe steric/electronic effects (e.g., modifies purine amino groups for PNA monomers) .
    • Acetic acid bioisosteres : Substitute with phosphonate or sulfonamide groups to enhance metabolic stability (e.g., describes phosphonic acid derivatives) .
  • Computational modeling : Perform docking studies (AutoDock, Schrödinger) using crystallographic data of target proteins (e.g., adenosine A1 receptor PDB: 6D9H) to predict binding modes .

Q. What methodologies are employed to study the absorption and metabolism of this compound?

Methodological Answer:

  • In vitro metabolism :
    • Liver microsomes : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites; use LC-MS/MS for detection (e.g., details protocols for purine-based drugs) .
    • CYP inhibition assays : Screen against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
  • Pharmacokinetics (PK) : Conduct in vivo rat studies with IV/PO dosing; quantify plasma levels via LC-MS and calculate AUC, Cmax, and t₁/₂ .

Q. How can researchers elucidate the interaction mechanism between this compound and its target protein?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., adenosine receptors) and refine structures using SHELXL (); analyze hydrogen bonds and hydrophobic interactions .
  • Site-directed mutagenesis : Mutate key binding residues (e.g., His278 in A1 receptors) and compare binding affinities via radioligand displacement assays .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic/enthalpic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.